Di tert butyl cyclopropane-1,1-dicarboxylate
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Overview
Description
Di tert butyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H24O4. It is a derivative of cyclopropane, featuring two tert-butyl ester groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di tert butyl cyclopropane-1,1-dicarboxylate can be synthesized through the esterification of cyclopropane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Di tert butyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclopropane-1,1-dicarboxylic acid.
Reduction: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts.
Major Products Formed
Hydrolysis: Cyclopropane-1,1-dicarboxylic acid.
Reduction: Cyclopropane derivatives with hydroxyl or alkyl groups.
Substitution: Cyclopropane derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Di tert butyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of di tert butyl cyclopropane-1,1-dicarboxylate involves its reactivity with various nucleophiles and electrophiles. The cyclopropane ring’s strain makes it susceptible to ring-opening reactions, which can lead to the formation of new compounds. The tert-butyl ester groups can undergo hydrolysis or substitution, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of tert-butyl groups.
Cyclobutane-1,1-dicarboxylic acid: Similar carboxylic acid functionality but with a cyclobutane ring instead of a cyclopropane ring.
Di tert butyl 1,2-hydrazodicarboxylate: Similar ester groups but with a hydrazine moiety.
Uniqueness
Di tert butyl cyclopropane-1,1-dicarboxylate is unique due to its combination of a strained cyclopropane ring and bulky tert-butyl ester groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C13H22O4 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ditert-butyl cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-11(2,3)16-9(14)13(7-8-13)10(15)17-12(4,5)6/h7-8H2,1-6H3 |
InChI Key |
RCKWUBWMUIUJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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